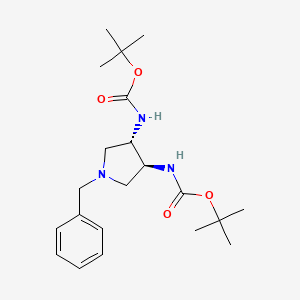
Di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate is a complex organic compound that features a pyrrolidine ring substituted with benzyl and di-tert-butyl dicarbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate typically involves the protection of the pyrrolidine nitrogen with tert-butyl groups followed by benzylation. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can introduce various functional groups into the benzyl position .
Scientific Research Applications
Di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl ((2S,3S,4S,5S)-3,4-dihydroxy-1,6-diphenylhexane-2,5-diyl)dicarbamate
- tert-Butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C21H33N3O4 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C21H33N3O4/c1-20(2,3)27-18(25)22-16-13-24(12-15-10-8-7-9-11-15)14-17(16)23-19(26)28-21(4,5)6/h7-11,16-17H,12-14H2,1-6H3,(H,22,25)(H,23,26)/t16-,17-/m0/s1 |
InChI Key |
QQWWHPLYCKURHB-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















